

Understanding the chemical structure of KPT185

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An In-Depth Technical Guide to the Chemical Structure of KPT-185

This guide provides a comprehensive overview of **KPT-185**, a selective inhibitor of nuclear export, tailored for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and its effects on cellular pathways, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

KPT-185 is a small-molecule inhibitor belonging to the Selective Inhibitor of Nuclear Export (SINE) class of compounds. Its structure is characterized by a trifluoromethyl phenyl triazole scaffold.



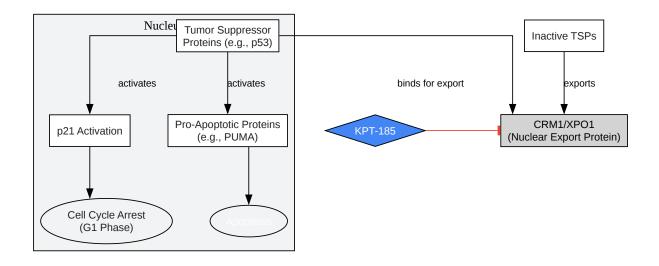
Property	Value	
IUPAC Name	propan-2-yl (Z)-3-[3-[3-methoxy-5- (trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2- enoate[1]	
Alternate Name	3-[3-methoxy-5-(trifluoromethyl)phenyl]-1H- 1,2,4-triazol-1-yl]-2Z-propenoic acid, 1- methylethyl ester[2]	
CAS Number	1333151-73-7[1][2][3]	
Molecular Formula	C16H16F3N3O3[1][2][3][4]	
Molecular Weight	355.31 g/mol [3][4]	
SMILES	$\begin{aligned} &\text{COC1=CC(C2=NN(/C=C\setminus C(OC(C)C)=O)C=N2)}\\ &=&\text{CC(C(F)(F)F)=C1[1][2]} \end{aligned}$	

Mechanism of Action

KPT-185 functions as a selective and irreversible inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][5][6] CRM1 is a crucial nuclear transport receptor responsible for exporting numerous proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In various forms of cancer, CRM1 is overexpressed, leading to the excessive nuclear export and subsequent functional inactivation of TSPs.

KPT-185 contains a reactive enone moiety (an α ,β-unsaturated carbonyl group) that acts as a Michael acceptor.[7] This allows it to form a covalent bond with the cysteine residue at position 528 (Cys528) within the cargo-binding groove of CRM1.[5] This irreversible binding physically obstructs the binding of cargo proteins to CRM1, effectively inhibiting their nuclear export.[8] The resulting forced nuclear retention and accumulation of TSPs, such as p53, p21, and PUMA, reactivates their tumor-suppressing functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][9]





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Mechanism of action for KPT-185.

Quantitative Data: In Vitro Efficacy

KPT-185 demonstrates potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.



Cell Line Type	Specific Cell Lines	IC50 Values (nM)	Exposure Time (h)
Non-Hodgkin's Lymphoma (NHL)	Panel of NHL lines	Median ~25	Not Specified
Acute Myeloid Leukemia (AML)	Patient-derived cells	100 - 500	Not Specified
Mantle Cell Lymphoma (MCL)	Z138	18	72
JVM-2	141	72	
MINO	132	72	_
Jeko-1	144	72	_
T-cell Acute Lymphoblastic Leukemia	HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, etc.	16 - 395	72

Data sourced from references[2][3][4][6][10].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of **KPT-185**.

Cell Viability Assay (WST-1 / MTT)

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product.

Protocol:

• Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/mL) and allow them to adhere overnight if applicable.[10]



- Treatment: Treat cells with a range of **KPT-185** concentrations (e.g., 10 nM to 10 μ M) and a vehicle control (e.g., DMSO).[3]
- Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[3]
- Reagent Addition: Add the viability reagent (e.g., 10 μ L of WST-1 or 50 μ L of 0.15% MTT) to each well.[3][5]
- Incubation with Reagent: Incubate for 2-4 hours at 37°C.[5]
- Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[5]
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[3][5]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.



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Workflow for a cell viability assay.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.



Protocol:

- Treatment: Treat cells with KPT-185 in 6-well plates for the desired time.
- Cell Collection: Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant.
- Washing: Wash the cells with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
- Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells promptly using a flow cytometer.

Western Blotting

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for assessing the nuclear accumulation of TSPs or changes in the expression of apoptosis-related proteins following **KPT-185** treatment.

Protocol:

- Cell Lysis: After treatment with KPT-185, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a specialized kit.[5][9]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5]
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein
 of interest (e.g., p53, p21, XPO1), followed by incubation with an appropriate HRPconjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 substrate and an imaging system. Quantify band intensity using software like ImageJ.[10]

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